9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
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Overview
Description
9-bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride is a complex organic compound with a unique structure that includes a bromine atom and a pyrazinoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable isoquinoline derivative, followed by cyclization with a pyrazine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
9-bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or modify other parts of the molecule.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a dehalogenated compound. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of brominated compounds with biological systems. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, 9-bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 9-bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrazinoisoquinoline core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride
- 9-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride
- 9-iodo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride
Uniqueness
The uniqueness of 9-bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride lies in its bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size, electronegativity, and ability to participate in specific interactions make this compound particularly valuable for certain applications.
Properties
Molecular Formula |
C12H17BrCl2N2 |
---|---|
Molecular Weight |
340.08 g/mol |
IUPAC Name |
9-bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C12H15BrN2.2ClH/c13-10-1-2-11-9(7-10)3-5-15-6-4-14-8-12(11)15;;/h1-2,7,12,14H,3-6,8H2;2*1H |
InChI Key |
AIMDUTWRCADGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2C3=C1C=C(C=C3)Br.Cl.Cl |
Origin of Product |
United States |
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